molecular formula C17H17NO3 B5540499 N-(1,3-benzodioxol-5-ylmethyl)-3-phenylpropanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-phenylpropanamide

Cat. No. B5540499
M. Wt: 283.32 g/mol
InChI Key: WPUNIJATAWVJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-phenylpropanamide, commonly known as MDMA, is a synthetic drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA) due to its high potential for abuse and lack of accepted medical use. Despite this classification, MDMA has been the subject of scientific research for its potential therapeutic benefits in treating various mental health disorders.

Scientific Research Applications

In Vitro Metabolism and Clearance Rates

Study

The metabolism of synthetic cannabinoids, closely related to N-(1,3-benzodioxol-5-ylmethyl)-3-phenylpropanamide, was examined. This study focused on their metabolism in human liver microsomes, identifying several metabolites and providing valuable information for forensic applications (Cooman & Bell, 2019).

Antimicrobial Applications

Study

N-Benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. This highlights the potential of compounds structurally related to this compound in antimicrobial applications (Sethi et al., 2016).

Antiepileptic Activity

Study

Phthalimide derivatives bearing amino acid conjugated anilines, structurally similar to this compound, demonstrated significant antiepileptic activity in experimental models. This suggests potential applications in antiepileptic drug development (Asadollahi et al., 2019).

Synthesis and Structural Analysis

Study

A detailed synthesis and structural analysis of compounds like 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide were conducted. These studies are crucial for understanding the properties and potential applications of similar compounds (Demir et al., 2016).

Anticancer and Antimicrobial Agents

Study

The synthesis and evaluation of derivatives such as 2-phenylamino-thiazole as antimicrobial agents indicate the potential of related compounds in treating bacterial infections and cancer (Bikobo et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been shown to have anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-Benzo[1,3]dioxol-5-ylmethyl-3-phenyl-propionamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

It is likely that this compound affects pathways related to cell cycle regulation and apoptosis, given its potential anticancer activity .

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-Benzo[1,3]dioxol-5-ylmethyl-3-phenyl-propionamide may have similar effects.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-17(9-7-13-4-2-1-3-5-13)18-11-14-6-8-15-16(10-14)21-12-20-15/h1-6,8,10H,7,9,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUNIJATAWVJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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